H-D-ALA-PNA HCL
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Overview
Description
H-D-ALA-PNA HCL is a derivative of D-alanine, an amino acid. It is a compound with the molecular formula C9H11N3O3·HCl and a molecular weight of 245.7 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-ALA-PNA HCL typically involves the reaction of D-alanine with 4-nitroaniline in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
H-D-ALA-PNA HCL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis and research .
Scientific Research Applications
H-D-ALA-PNA HCL has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in enzymatic studies to understand enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of H-D-ALA-PNA HCL involves its interaction with specific enzymes and proteins. It acts as a substrate for certain enzymes, leading to the formation of products that can be studied to understand enzyme kinetics and mechanisms. The molecular targets and pathways involved include aminopeptidases and other proteolytic enzymes .
Comparison with Similar Compounds
Similar Compounds
L-Alanine 4-nitroanilide hydrochloride: A similar compound used as a substrate for alanine aminopeptidase.
4-Nitroaniline: A related compound used in the production of dyes and other chemicals.
Uniqueness
H-D-ALA-PNA HCL is unique due to its specific interaction with D-alanine-specific enzymes, making it a valuable tool in enzymatic studies and research. Its distinct chemical structure allows for targeted applications in various scientific fields .
Properties
IUPAC Name |
2-amino-N-(4-nitrophenyl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXRLSXNWLNHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388481 |
Source
|
Record name | D-Alanine 4-nitroanilide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201731-77-3 |
Source
|
Record name | D-Alanine 4-nitroanilide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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